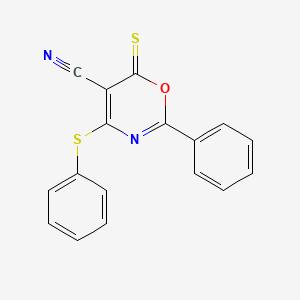![molecular formula C15H17N3O2 B14404962 N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea CAS No. 85707-91-1](/img/structure/B14404962.png)
N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea is an organic compound with a complex structure that includes both dimethylamino and hydroxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea typically involves the reaction of 4-(dimethylamino)aniline with 2-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-(dimethylamino)aniline in an appropriate solvent such as dichloromethane.
- Adding 2-hydroxyphenyl isocyanate to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Dimethylamino)phenyl]-N,N-diphenylurea: Similar structure but with diphenyl groups instead of hydroxyphenyl.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a phosphine group instead of a urea linkage.
Uniqueness
N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxyphenyl)urea is unique due to the presence of both dimethylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85707-91-1 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)phenyl]-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H17N3O2/c1-18(2)12-9-7-11(8-10-12)16-15(20)17-13-5-3-4-6-14(13)19/h3-10,19H,1-2H3,(H2,16,17,20) |
Clave InChI |
UTYTZWBXGBDAOZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


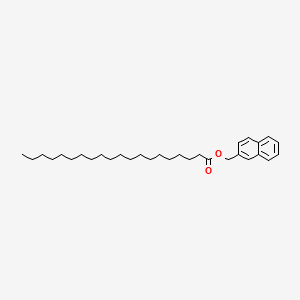

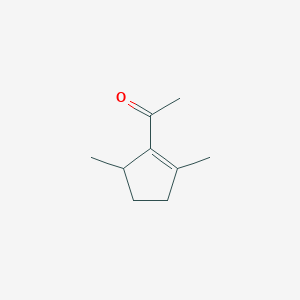
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
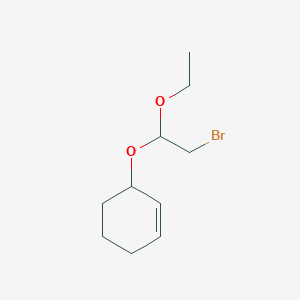
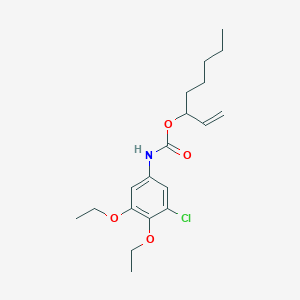
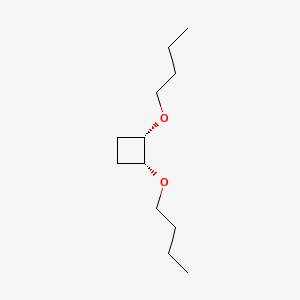
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
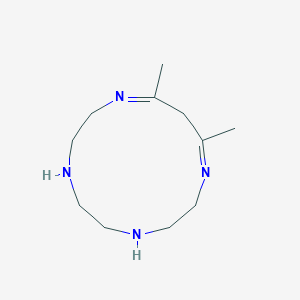
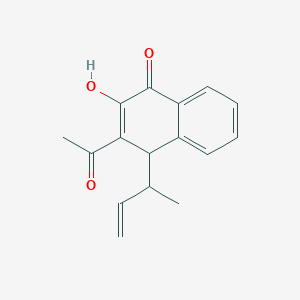
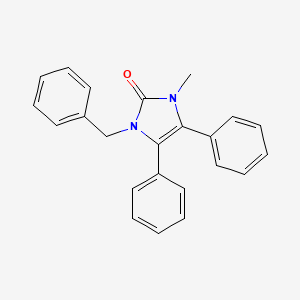

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
